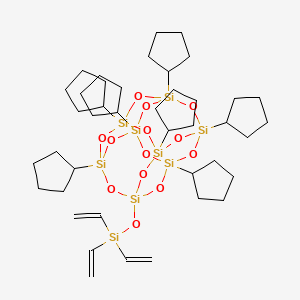
7-Angelylretronecine
Overview
Description
7-Angelylretronecine is a natural product found in various organisms . It is a pyrrolizidine alkaloid, a class of compounds that are widely distributed in nature and are often found in plants . The molecular formula of this compound is C13H19NO3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C13H19NO3 . The InChIKey, a unique identifier for chemical substances, for this compound is TYGYPIIOOQNWBU-BTRLNGJCSA-N . The Canonical SMILES representation is CC=C©C(=O)OC1CCN2C1C(=CC2)CO .Scientific Research Applications
Pyrrolizidine Alkaloids and Derivatives
7-Angelylretronecine is a derivative of pyrrolizidine alkaloids, which have been studied extensively for their hepato- and pneumotoxic effects. Research has shown that diesters of heliotridine and retronecine, including compounds like this compound, exhibit toxicological effects, although this compound specifically was not found to induce hepatotoxicity (Culvenor et al., 1976).
Alkaloid Content in Plants
This compound is identified as a minor constituent in certain plant species like Cynoglossum latifolium and Seneciotriangularis Hook. Its presence contributes to the overall alkaloid profile of these plants, which is significant for understanding plant biochemistry and potential pharmacological applications (Crowley & Culvenor, 1962); (Rüeger & Benn, 1983).
Potential Antitumor Activity
Research into the antitumor activity of various compounds has led to the exploration of pyrrolizidine alkaloids and their derivatives. Although this compound is not directly mentioned, the study of similar compounds provides insights into the potential of these alkaloids in cancer research (Duan et al., 2016).
Acetylcholinesterase Inhibitory Activity
This compound, among other pyrrolizidine alkaloids, has been studied for its acetylcholinesterase inhibitory activity. This area of research is crucial for understanding the potential therapeutic applications of these compounds in neurodegenerative diseases like Alzheimer's (Benamar et al., 2017).
Alkylation and Interaction with DNA
Studies on pyrrolizidine alkaloids, including dehydroretronecine (closely related to this compound), have shown that they can interact with DNA by alkylating it. This alkylation process is significant for understanding the mutagenic and carcinogenic potential of these compounds (Robertson, 1982).
Cytotoxicity Assessment
Research into the cytotoxicity of pyrrolizidine alkaloids, including compounds like this compound, is important for evaluating their potential risks and benefits in medicinal applications. Such studies contribute to the understanding of the pharmacological and toxicological profiles of these compounds (Alali et al., 2008).
Tubulin Polymerization Inhibition
Studies on compounds structurally similar to this compound have revealed their potential as inhibitors of tubulin polymerization. This property is significant in the context of cancer research, as it can lead to the development of new anticancer agents (Cushman et al., 1991).
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
[(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYPIIOOQNWBU-BTRLNGJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209043 | |
| Record name | 7-Angelylretronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-82-9 | |
| Record name | 7-Angelylretronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Angelylretronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ANGELYLRETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B793GX6WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)


![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
![2-((Ethylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B1609131.png)

